N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-2-21(18,19)17-11-6-3-5-10(9-11)13-16-12-7-4-8-15-14(12)20-13/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUINWOOVPUVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323762 | |
| Record name | N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896679-10-0 | |
| Record name | N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide typically involves multiple steps starting from commercially available substances. The reaction conditions often include the use of catalysts and specific solvents to achieve moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Cancer Research Applications
1.1. Inhibition of PI3K
Recent studies have highlighted the compound's effectiveness in inhibiting PI3K, which is implicated in various cancers. A study published in Molecules demonstrated that N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide displayed significant inhibitory activity against multiple PI3K isoforms, suggesting its potential use in cancer therapy . The compound's structure allows it to interact effectively with the enzyme's active site, making it a promising candidate for further development.
1.2. Antitumor Activity
In addition to its role as a PI3K inhibitor, this compound has shown antitumor activity in various preclinical models. For instance, its structural analogs have been investigated for their ability to inhibit bromodomain-containing protein 4 (BRD4), which plays a role in tumorigenesis . These findings suggest that compounds with similar structures could be developed as effective anticancer agents.
Antibacterial Applications
2.1. Activity Against Bacterial Strains
The antibacterial properties of this compound have also been explored. Research indicates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The sulfonamide group is believed to enhance the compound's solubility and biological interactions, contributing to its antibacterial efficacy.
2.2. Mechanisms of Action
Understanding the mechanisms through which this compound exerts its antibacterial effects is crucial for developing effective treatments against bacterial infections. Further studies are needed to elucidate these mechanisms and assess the therapeutic potential of this compound in clinical settings.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | Sulfamoyl group instead of thiazole | Anticancer activity |
| 4-chloro-N-(thiazol-2-yl)benzenesulfonamide | Simple thiazole linkage | Antimicrobial properties |
| 2-methoxypyridine derivatives | Different pyridine substituents | PI3K/mTOR dual inhibition |
This comparative analysis highlights the unique structural attributes of this compound that may confer specific biological activities not observed in simpler analogs .
Mechanism of Action
The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby modulating downstream signaling pathways . This interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of thiazolo-pyridine sulfonamides. Key analogs and their distinguishing features are summarized below:
Key Structural Differences and Implications
- Ethanesulfonamide vs.
- Fluorine and Methyl Substituents : The fluorine atom in 863594-60-9 may improve metabolic stability and electron-withdrawing effects, whereas the methyl group in 863595-16-8 increases lipophilicity, enhancing membrane permeability .
- Core Heterocycle : Unlike pyrazole-based compound 6b, thiazolo-pyridine derivatives exhibit distinct π-π stacking interactions due to their fused aromatic systems, influencing target selectivity .
Biological Activity
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolo[5,4-b]pyridine core attached to a phenyl group and an ethanesulfonamide moiety. The thiazolo[5,4-b]pyridine structure is significant for its biological properties, particularly in inhibiting various kinases.
Synthesis Overview:
The synthesis typically involves several steps, including cyclization reactions to form the thiazolo[5,4-b]pyridine structure followed by functionalization to introduce the sulfonamide group. For instance, starting materials like 3-amino-5-bromo-2-chloropyridine can be used in conjunction with potassium thiocyanate to yield the desired thiazolo derivative .
This compound exhibits potent inhibitory activity against several kinases, including PI3K (phosphoinositide 3-kinase). The sulfonamide group is crucial for its interaction with the enzyme's active site.
Key Findings:
- PI3K Inhibition: The compound has demonstrated nanomolar IC50 values against PI3Kα (IC50 = 3.6 nM), indicating strong enzymatic inhibition . This inhibition is attributed to the ability of the sulfonamide nitrogen to form hydrogen bonds with critical residues in the kinase's active site.
- Selectivity: Studies show that while it effectively inhibits PI3Kα, its activity against other isoforms like PI3Kβ is significantly reduced (approximately 10-fold lower potency) .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the thiazolo[5,4-b]pyridine scaffold significantly impact biological activity. For example:
- Substituent Effects: The presence of electron-withdrawing groups on the phenyl ring enhances inhibitory potency due to increased acidity of the sulfonamide nitrogen .
- Core Modifications: Replacing the pyridyl moiety with a phenyl group drastically decreases activity (IC50 increases from 3.6 nM to 501 nM), highlighting the importance of the thiazolo structure for maintaining potency .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Anti-Cancer Activity:
- Kinase Inhibition Profiles:
Data Table: Biological Activity Summary
| Activity Type | Target Kinase | IC50 Value (nM) | Notes |
|---|---|---|---|
| PI3Kα Inhibition | PI3Kα | 3.6 | Strong inhibition |
| PI3Kβ Inhibition | PI3Kβ | ~36 | Reduced potency |
| c-KIT Inhibition | c-KIT | 4.77 | Higher activity than imatinib |
Q & A
Q. Q. How do researchers address discrepancies in reported IC values?
- Methodological Answer :
- Standardize Assay Conditions : Control ATP levels (1 mM) and pH (7.4) in kinase assays .
- Orthogonal Assays : Confirm activity via Western blot (e.g., p-AKT suppression in PI3Kα-driven models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
